molecular formula C24H18FNO4 B11573019 N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)propanamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B11573019
M. Wt: 403.4 g/mol
InChI Key: BRQZKLNHFBPEPV-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)propanamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzofuran and fluorophenoxy groups suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)propanamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

    Benzoylation: The benzofuran core can be benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Fluorophenoxy Substitution:

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine or amide coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group may participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The presence of the fluorophenoxy group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chlorophenoxy)propanamide
  • N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-methylphenoxy)propanamide
  • N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-nitrophenoxy)propanamide

Uniqueness

The unique combination of the benzofuran core, benzoyl group, and fluorophenoxy moiety in “N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)propanamide” may confer distinct pharmacological properties, such as enhanced potency, selectivity, and metabolic stability.

Properties

Molecular Formula

C24H18FNO4

Molecular Weight

403.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C24H18FNO4/c1-15(29-18-13-11-17(25)12-14-18)24(28)26-21-19-9-5-6-10-20(19)30-23(21)22(27)16-7-3-2-4-8-16/h2-15H,1H3,(H,26,28)

InChI Key

BRQZKLNHFBPEPV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)F

Origin of Product

United States

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